molecular formula C13H9N3O3 B1660582 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol CAS No. 79230-16-3

2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol

Cat. No.: B1660582
CAS No.: 79230-16-3
M. Wt: 255.23
InChI Key: NLOABUHTENDFSD-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-1,3-benzodiazol-2-yl)phenol is a benzodiazol-based organic compound offered for life science and chemical research. Compounds featuring the 1,3-benzodiazol (benzimidazole) core structure are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and photophysical properties . The nitro and phenolic functional groups on this heterocyclic scaffold make it a valuable intermediate for synthesizing more complex molecules and for developing potential pharmacologically active substances . Researchers utilize related nitro-benzodiazol derivatives in the synthesis of novel heterocyclic hybrids, such as acylhydrazone-oxazoles, for bioactivity screening . This compound is provided with high purity for research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

2-(6-nitro-1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-4-2-1-3-9(12)13-14-10-6-5-8(16(18)19)7-11(10)15-13/h1-7,17H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOABUHTENDFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736842
Record name 6-(5-Nitro-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79230-16-3
Record name 6-(5-Nitro-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 4-Nitro-o-Phenylenediamine with Salicylaldehyde

Reaction Mechanism

The most widely reported method involves acid-catalyzed condensation of 4-nitro-o-phenylenediamine (1) with salicylaldehyde (2) to form the benzodiazole ring. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by cyclodehydration (Figure 1).

Figure 1: Proposed mechanism for benzodiazole formation.

Experimental Protocols

Conventional Thermal Method
  • Reagents:
    • 4-Nitro-o-phenylenediamine (1.0 eq)
    • Salicylaldehyde (1.1 eq)
    • HCl (3.0 eq, 37% aqueous)
    • Ethanol (solvent)
  • Procedure:
    • Dissolve 4-nitro-o-phenylenediamine (5.0 mmol) in ethanol (30 mL).
    • Add salicylaldehyde (5.5 mmol) and HCl (15 mmol).
    • Reflux at 80°C for 6–8 hours.
    • Cool to room temperature; collect precipitate via filtration.
    • Wash with cold ethanol and dry under vacuum.
  • Yield: 68–75%
  • Characterization:
    • Mp: 218–220°C (decomp.)
    • IR (KBr): 3420 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
    • ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, OH), 8.65 (d, J = 2.1 Hz, 1H, H-4), 8.21 (dd, J = 8.8, 2.1 Hz, 1H, H-6), 7.92 (d, J = 8.8 Hz, 1H, H-7), 7.52–7.48 (m, 2H, aromatic), 6.99–6.95 (m, 2H, aromatic).
Microwave-Assisted Synthesis
  • Conditions:
    • Microwave reactor: 300 W, 120°C, 20 min.
  • Advantages:
    • Reduced reaction time (20 min vs. 6–8 hours).
    • Improved yield (82–85%).

Suzuki-Miyaura Cross-Coupling

Synthesis of 2-Bromo-5-Nitro-1H-Benzodiazole

  • Reagents:
    • 5-Nitro-1H-benzodiazole (1.0 eq)
    • NBS (1.2 eq), AIBN (0.1 eq)
    • CCl₄ (solvent)
  • Procedure:
    • Reflux 5-nitro-1H-benzodiazole (5.0 mmol) with NBS (6.0 mmol) and AIBN (0.5 mmol) in CCl₄ (50 mL) for 4 hours.
    • Concentrate and purify via silica chromatography (hexane/EtOAc 4:1).
  • Yield: 60%

Coupling with 2-Hydroxyphenylboronic Acid

  • Reagents:
    • 2-Bromo-5-nitro-1H-benzodiazole (1.0 eq)
    • 2-Hydroxyphenylboronic acid (1.5 eq)
    • Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq)
    • DME/H₂O (3:1)
  • Procedure:
    • Degas mixture under argon.
    • Heat at 90°C for 12 hours.
    • Extract with EtOAc; dry over MgSO₄.
    • Purify via chromatography (CH₂Cl₂/MeOH 9:1).
  • Yield: 55–60%

Post-Synthetic Nitration

Direct Nitration of 2-(2-Hydroxyphenyl)-1H-Benzodiazole

  • Reagents:
    • 2-(2-Hydroxyphenyl)-1H-benzodiazole (1.0 eq)
    • HNO₃ (2.0 eq), H₂SO₄ (catalyst)
    • Ice bath (0–5°C)
  • Procedure:
    • Add compound to HNO₃/H₂SO₄ at 0°C.
    • Stir for 2 hours; quench with ice.
    • Neutralize with NaHCO₃; extract with CH₂Cl₂.
  • Yield: 40–45% (mixture of 5-nitro and 6-nitro isomers)
  • Limitations: Poor regioselectivity; requires HPLC purification.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Regioselectivity Scalability
Condensation (thermal) 68–75 6–8 hours High Excellent
Condensation (microwave) 82–85 20 minutes High Moderate
Suzuki coupling 55–60 12 hours High Poor
Nitration 40–45 2 hours Low Poor

Structural Confirmation and Purity

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzodiazole core with a dihedral angle of 14.8° between the phenolic and benzodiazole rings. Intramolecular O–H···N hydrogen bonding stabilizes the structure.

HPLC Purity

  • Column: C18 (4.6 × 250 mm, 5 µm)
  • Mobile phase: MeOH/H₂O (70:30)
  • Retention time: 6.8 min
  • Purity: >98%.

Industrial-Scale Considerations

  • Cost-Efficiency: Condensation methods are preferred due to low catalyst costs and high atom economy.
  • Waste Management: Microwave synthesis reduces solvent consumption by 40% compared to thermal methods.
  • Safety: Avoid isolation of nitro intermediates (explosion risk); use in-situ generation.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol as a potential inhibitor of the STAT3 signaling pathway, which is often constitutively activated in various cancers. Inhibition of STAT3 has been linked to reduced tumor growth and metastasis.

Case Study:
A study conducted by researchers utilized virtual screening to identify potential STAT3 inhibitors. Among the compounds tested, this compound exhibited significant inhibitory activity with an IC50 value of 15.8 µM , indicating its potential as an anticancer agent targeting the STAT3 pathway .

CompoundIC50 (µM)% Inhibition
This compound15.8 ± 0.696.5%

Antioxidant Properties

Phenolic compounds are known for their antioxidant properties, and this compound is no exception. Research indicates that this compound can scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases.

Case Study:
In vitro assays demonstrated that the compound significantly reduced oxidative damage in cell cultures exposed to reactive oxygen species (ROS). The antioxidant activity was compared against standard antioxidants like vitamin C and trolox, showing comparable effectiveness .

Inhibition of Protein–Protein Interactions (PPIs)

The ability of this compound to inhibit protein-protein interactions makes it a candidate for drug development targeting various diseases where such interactions play a crucial role.

Case Study:
Research focused on the inhibition of PPIs involved in cancer progression revealed that this compound could disrupt interactions between STAT3 and its binding partners, thereby hindering downstream signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol with key analogues:

Compound Substituents Key Properties References
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) No nitro group; phenolic -OH Antimicrobial (S. aureus MIC: 16 µg/mL), antioxidant (DPPH IC₅₀: 28 µM)
5-(1H-Benzimidazol-2-yl)-1,2,3-triol (5b) Triol substituents on phenyl ring Enhanced antioxidant activity (DPPH IC₅₀: 15 µM); moderate antimicrobial effects
2-(5-Nitro-1H-benzodiazol-2-yl)methanol Nitro group at 5-position; -CH₂OH Limited biological data; potential for hydrogen bonding due to hydroxyl group
2,2'-(1,2-Ethanediyl)bis[5-nitro-1H-benzodiazole] Dimer with dual nitro groups High molecular weight (454.3 g/mol); possible cross-linking applications

Key Observations :

  • aureus thymidylate kinase) compared to non-nitrated analogues like 1b . However, this may also increase cytotoxicity risks, which remain unstudied for the nitro derivative .
  • Hydroxyl vs. Triol Groups: Compound 5b, with three hydroxyl groups, exhibits superior antioxidant activity due to increased radical scavenging capacity, whereas the single phenolic -OH in the nitro derivative may prioritize antimicrobial efficacy .

Antimicrobial Activity :

  • 1b : Exhibited a binding score of -8.2 kcal/mol with S. aureus TMK protein (PDB: 4QGH), correlating with its antimicrobial potency .
  • 5b : Lower binding affinity (-7.5 kcal/mol) but broader-spectrum activity against Gram-negative bacteria .
  • Nitro Derivative : Predicted to have stronger binding due to nitro-induced polarization, though experimental validation is lacking.

Antioxidant Activity :

  • 1b : DPPH IC₅₀ = 28 µM; moderate activity .
  • 5b : DPPH IC₅₀ = 15 µM; outperforms 1b due to multiple hydroxyl groups .
Physicochemical and Structural Data
  • Solubility : The nitro derivative is less polar than 5b, suggesting lower aqueous solubility, which may limit bioavailability.

Biological Activity

2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol is a compound of interest due to its potential biological activities. This compound belongs to the class of benzodiazoles, which are known for various pharmacological effects including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H10N2O3C_{13}H_{10}N_2O_3 with a molecular weight of approximately 246.23 g/mol. The structure includes a nitro group attached to a benzodiazole moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets bromodomain-containing proteins which play a role in gene regulation and have been implicated in cancer progression .
  • Antioxidant Properties : The presence of the phenolic hydroxyl group contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens, indicating potential applications in treating infections .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Table 1: Biological Activity Summary

Assay Type IC50 Value (µM) Target Reference
Bromodomain Inhibition0.65CBP/p300
Antioxidant ActivityNot specifiedReactive Oxygen Species
Antimicrobial ActivityVariesVarious Bacteria

Case Studies

Several studies have highlighted the biological potential of benzodiazole derivatives similar to this compound:

  • Cancer Cell Proliferation : A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved included the downregulation of cyclin D1 and upregulation of p21 .
  • Inflammatory Response Modulation : Research indicated that derivatives could reduce inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

How can the synthesis of 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol be optimized to improve yield and purity?

Level : Basic
Methodological Answer :
The synthesis involves multi-step reactions starting from 5-nitro-1H-benzimidazole precursors and phenolic derivatives. Key optimizations include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of the benzimidazole precursor to the phenol derivative to minimize unreacted starting material .
  • Catalysts : Employ Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate imine formation and cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity .

What advanced techniques are recommended for structural confirmation and nitro group positioning?

Level : Basic/Intermediate
Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, SHELXL resolves torsional angles (e.g., 26.95° between phenol and benzodiazole rings) and hydrogen-bonding networks (O–H⋯N interactions) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and nitro group deshielding effects (δ ~8.5 ppm for adjacent protons) .
  • IR Spectroscopy : Asymmetric NO₂ stretching vibrations (~1520 cm⁻¹) and phenolic O–H stretches (~3300 cm⁻¹) validate functional groups .

How should biological activity screening be designed to evaluate enzyme inhibition potential?

Level : Advanced
Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. Pre-incubate the compound with the enzyme and monitor substrate cleavage kinetics .
  • Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding modes. Similar benzimidazoles show π-π stacking with active-site residues (e.g., Tyr in proteases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target enzyme and measuring real-time compound interactions .

What methodologies address poor aqueous solubility for in vivo studies?

Level : Intermediate
Methodological Answer :

  • Salt Formation : Synthesize hydrochloride salts (e.g., dihydrochloride) to enhance water solubility .
  • Co-Solvent Systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes to stabilize the compound in solution .
  • Nanoformulations : Prepare liposomal suspensions (e.g., phosphatidylcholine-based) to improve bioavailability .

How can discrepancies between theoretical and observed spectral data be resolved?

Level : Advanced
Methodological Answer :

  • Computational Validation : Perform DFT calculations (Gaussian 09) to simulate NMR and IR spectra. Compare experimental vs. theoretical chemical shifts (Δδ < 0.1 ppm) .
  • Cross-Validation : Use X-ray crystallography to confirm bond lengths and angles, then reconcile deviations in NMR/IR via solvent effects or tautomerism .
  • Dynamic NMR : For flexible moieties (e.g., alkyl chains), variable-temperature NMR identifies conformational exchange broadening .

What approaches elucidate the compound’s reaction mechanisms in catalytic processes?

Level : Advanced
Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates for LC-MS analysis .
  • Computational Modeling : Transition-state optimization (Q-Chem) identifies key orbital interactions (e.g., nitro group’s electron-withdrawing effects) .

How is stability assessed under varying pH and temperature conditions?

Level : Intermediate
Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic Stability Modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life at 25°C .

Which biophysical methods study interactions with DNA or proteins?

Level : Advanced
Methodological Answer :

  • Fluorescence Quenching : Titrate the compound into DNA/protein solutions and measure Stern-Volmer constants (Ksv) to quantify binding .
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes (ΔH) and binding stoichiometry .
  • Circular Dichroism (CD) : Track conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.